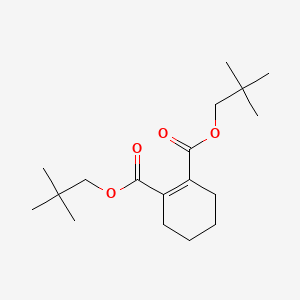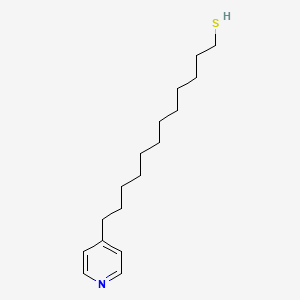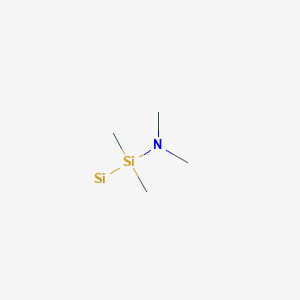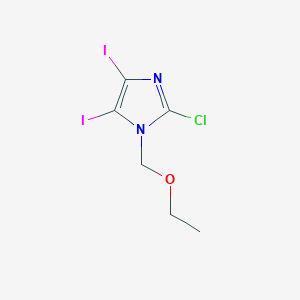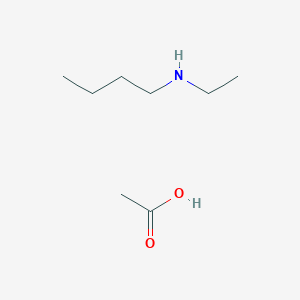
1-Butanamine, N-ethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanamine, N-ethyl-, acetate is an organic compound with the molecular formula C6H15N. It is also known by other names such as Butylamine, N-ethyl-; Butylethylamine; Ethylbutylamine; N-Butyl-N-ethylamine; N-Butylethylamine; N-Ethyl-n-butylamine; N-Ethylbutanamine; N-Ethylbutylamine; N-Ethyl-normal-butylamine; Ethyl-n-butylamine; and N-n-Butylethylamine . This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Métodos De Preparación
1-Butanamine, N-ethyl-, acetate can be synthesized through various methods. One common method involves the reduction of nitriles, amides, and nitro compounds using reducing agents such as lithium aluminum hydride (LiAlH4). Another method is the nucleophilic substitution (S_N2) reaction of alkyl halides with ammonia or other amines . Industrial production methods often involve the reaction of ammonia and alcohols over alumina .
Análisis De Reacciones Químicas
1-Butanamine, N-ethyl-, acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitriles, amides, and nitro compounds to amines.
Substitution: Nucleophilic substitution reactions with alkyl halides can produce various alkylated amines. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4), alkyl halides, and ammonia. Major products formed from these reactions include primary, secondary, and tertiary amines.
Aplicaciones Científicas De Investigación
1-Butanamine, N-ethyl-, acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of biological processes and as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as a precursor for the synthesis of drugs.
Mecanismo De Acción
The mechanism of action of 1-Butanamine, N-ethyl-, acetate involves its interaction with molecular targets and pathways in biological systems. As an amine, it can engage in hydrogen bonding and other interactions with biological molecules. The specific molecular targets and pathways involved depend on the context of its use, such as in pharmaceuticals or as a reagent in chemical reactions .
Comparación Con Compuestos Similares
1-Butanamine, N-ethyl-, acetate can be compared with other similar compounds, such as:
1-Butanamine: A primary amine with a similar structure but without the ethyl group.
N-Ethylethanamine: A secondary amine with a similar structure but with a shorter carbon chain.
1-Butanol: An alcohol with a similar carbon chain length but different functional group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
205490-75-1 |
|---|---|
Fórmula molecular |
C8H19NO2 |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
acetic acid;N-ethylbutan-1-amine |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-6-7-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
KVMHXDIXCIWTCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
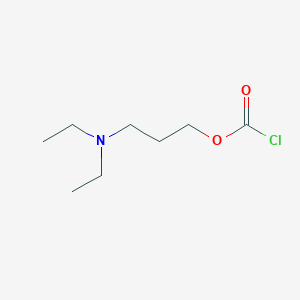
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
![7-Oxo-7lambda~5~-benzo[a]acridine](/img/structure/B14245366.png)
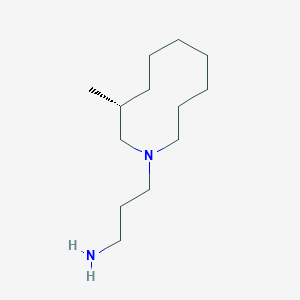
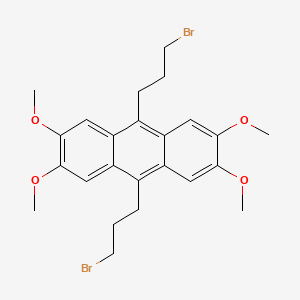
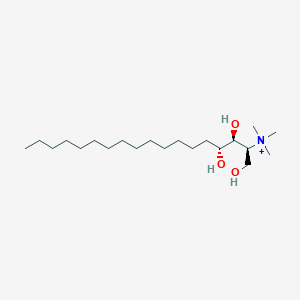
![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
